Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
CAS No.:
Cat. No.: VC15998544
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2 |
|---|---|
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | (1R,5S)-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine |
| Standard InChI | InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3/t8?,9-,10+ |
| Standard InChI Key | PHJLVSUDZVBSFQ-PBINXNQUSA-N |
| Isomeric SMILES | CNC1C[C@H]2CCC[C@@H](C1)N2C |
| Canonical SMILES | CNC1CC2CCCC(C1)N2C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine belongs to the azabicycloalkane family, featuring a bicyclo[3.3.1]nonane scaffold with nitrogen at the 9-position. The "endo" designation refers to the spatial orientation of the N-methyl and 3-amine groups, which reside on the same face of the bicyclic system. The stereochemistry is critical for its biological interactions, as evidenced by its selective binding to neurotransmitter receptors .
Structural Highlights:
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Bicyclic Core: Two fused cyclohexane rings forming a bridge between carbons 1 and 5.
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Substituents: A methyl group at N9 and an amine group at C3, both in endo configuration.
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Chirality: The molecule exhibits multiple chiral centers, influencing its pharmacological profile.
The SMILES notation confirms the stereochemical arrangement .
Physical and Chemical Properties
The compound’s physicochemical parameters are summarized below:
These properties influence its solubility, stability, and suitability for drug formulation. The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves multi-step organic reactions. One reported method begins with the condensation of cyclohexadiene derivatives with methylamine precursors under catalytic conditions. Key steps include:
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Cycloaddition: Formation of the bicyclic framework via Diels-Alder or similar cycloaddition reactions.
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Amine Functionalization: Introduction of the N-methyl and C3-amine groups using reductive amination or nucleophilic substitution.
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Stereochemical Control: Chiral resolution or asymmetric synthesis to ensure the endo configuration .
A notable industrial approach involves the reaction of cyclohexadiene with cyanide copper to form a bicycloheptene intermediate, followed by sequential amination and methylation.
Optimization Challenges
Industrial production faces challenges in achieving high enantiomeric purity and yield. Advances in heterogeneous catalysis and continuous flow chemistry have improved scalability, with some processes achieving >80% yield under optimized conditions .
Pharmacological Activity and Mechanism
Serotonin 5HT3 Receptor Antagonism
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine derivatives exhibit potent antagonism at serotonin 5HT3 receptors, which are implicated in emesis (vomiting) and anxiety. The dihydrochloride salt form (CAS 135906-03-5) has been studied as an impurity in the synthesis of Granisetron HCl, a clinically used antiemetic .
Mechanistic Insights:
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Binding Affinity: The compound’s rigid bicyclic structure complements the hydrophobic binding pocket of 5HT3 receptors.
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Functional Impact: Antagonism inhibits serotonin-induced ion channel activation, reducing neuronal excitability in the gut and brainstem .
Neuropharmacological Applications
Preliminary studies suggest potential applications in:
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Neuropathic Pain: Modulation of 5HT3 receptors in spinal cord pathways.
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Anxiety Disorders: Attenuation of stress-induced serotonin release in the amygdala .
Applications in Scientific Research
Drug Development
The compound serves as a versatile intermediate in synthesizing tropane alkaloid derivatives. For example, endo-N-Benzyl-endo-3-aminotropane (CAS 76272-56-5), a structurally analogous compound, is used in dopamine transporter inhibitors .
Neuroscience Tools
Researchers employ this amine as a template for designing positron emission tomography (PET) tracers to map serotonin receptor distribution in vivo .
Analytical Chemistry
Comparison with Structural Analogues
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